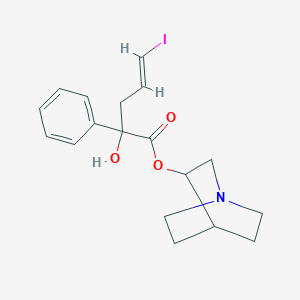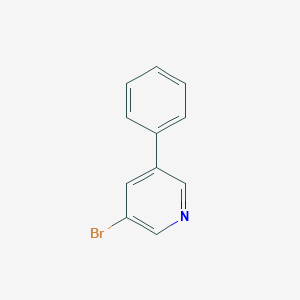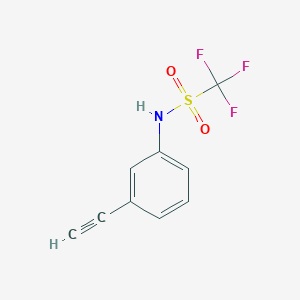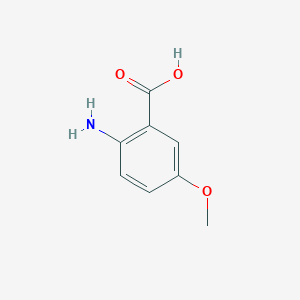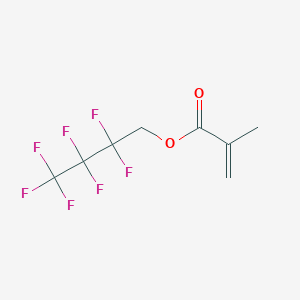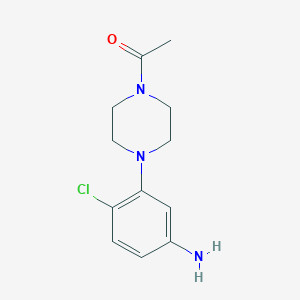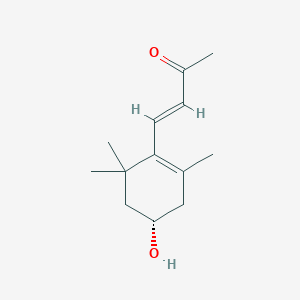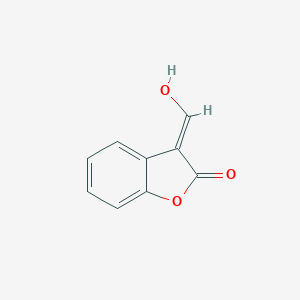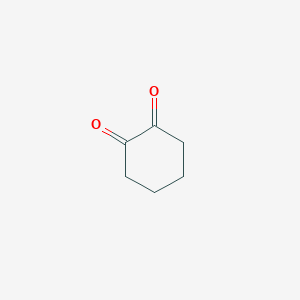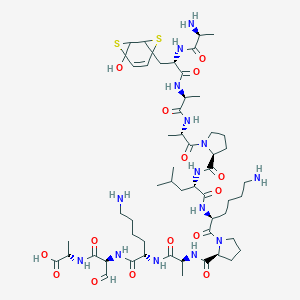![molecular formula C8H8N2 B122866 5-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-52-2](/img/structure/B122866.png)
5-Methyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
5-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is known to have various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been studied extensively. For instance, a study reported the design and synthesis of five novel 1H-pyrrolo pyridine or 1H-pyrazolo [3,4-b]pyridine derivatives, with a methylene, sulfur, sulfoxide or cyclopropyl group as a linker . These compounds were evaluated against c-Met and ALK .Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-pyrrolo[2,3-b]pyridine is characterized by a pyrrole ring fused with a pyridine ring . The molecular formula is C8H8N2, and the molecular weight is 132.16 g/mol .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are diverse. For example, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 132.16 g/mol, a molecular formula of C8H8N2, and a SMILES string of CC1=CC2=C(N1)N=CC=C2 .Aplicaciones Científicas De Investigación
Cancer Therapy
- Field : Oncology
- Application : 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
- Methods : The derivatives were synthesized and their activities against FGFR were evaluated. The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C .
- Results : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Immunomodulation
- Field : Immunology
- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Methods : The derivatives were synthesized and their inhibitory activity against JAK3 was evaluated. The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Diabetes Treatment
- Field : Endocrinology
- Application : Compounds including 5-Methyl-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in reducing blood glucose, suggesting potential benefits in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antiviral Activity
- Field : Virology
- Application : Pyridine-containing compounds, including 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have antiviral properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting viral activity, suggesting potential benefits in conditions such as viral infections .
Antimicrobial Activity
- Field : Microbiology
- Application : Pyridine-containing compounds, including 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have antimicrobial properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting microbial activity, suggesting potential benefits in conditions such as bacterial and fungal infections .
Kinase Inhibition
- Field : Biochemistry
- Application : 5H-pyrrolo[2,3-b]pyridine derivatives, which include 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have potent activity on kinase inhibition .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting kinase activity, suggesting potential benefits in conditions such as cancer and other diseases involving abnormal kinase activity .
Antiviral Activity
- Field : Virology
- Application : Pyridine-containing compounds, including 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have antiviral properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting viral activity, suggesting potential benefits in conditions such as viral infections .
Antimicrobial Activity
- Field : Microbiology
- Application : Pyridine-containing compounds, including 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have antimicrobial properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting microbial activity, suggesting potential benefits in conditions such as bacterial and fungal infections .
Kinase Inhibition
- Field : Biochemistry
- Application : 5H-pyrrolo[2,3-b]pyridine derivatives, which include 5-Methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have potent activity on kinase inhibition .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in inhibiting kinase activity, suggesting potential benefits in conditions such as cancer and other diseases involving abnormal kinase activity .
Direcciones Futuras
The future directions for the study of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJHFFRHKGOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609018 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
824-52-2 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

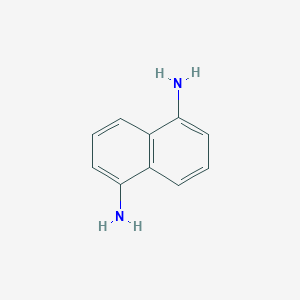

![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)
